5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrole ring fused to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves multiple steps. One common method starts with the reaction of methyl cyanoacetate with hydrazine hydrate to form 2-amino-2-cyanoacetamide. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrrole ring. Subsequent reactions, including nitration, reduction, and cyclization, lead to the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antiviral and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound are known to inhibit mitogen-activated protein kinase 14, which plays a role in cell proliferation and survival . This inhibition can lead to the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid.
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid: A derivative with a chloro substituent.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential as an anticancer agent make it a valuable compound for further research .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)3-11-7(5)2-9-4-10-11/h2-4H,1H3,(H,12,13) |
InChI Key |
NMNLHFZGYNKQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=NN2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.